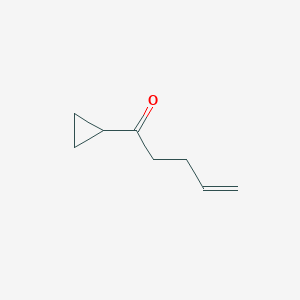

1-Cyclopropylpent-4-en-1-one

Description

1-Cyclopropylpent-4-en-1-one is a cyclic ketone characterized by a cyclopropyl group attached to a pent-4-en-1-one backbone. Its structure combines the strain inherent to the cyclopropane ring with the reactivity of an α,β-unsaturated ketone. The cyclopropyl group introduces significant steric strain and electron-withdrawing effects, influencing reactivity, stability, and intermolecular interactions compared to larger cyclic substituents (e.g., cyclohexyl or cyclopentenyl groups) .

Properties

IUPAC Name |

1-cyclopropylpent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-4-8(9)7-5-6-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXUJYURMOPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504429 | |

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31594-49-7 | |

| Record name | 1-Cyclopropylpent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropylpent-4-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 1,3-dihalopropanes with zinc powder in ethanol. Another method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods: Industrial production of this compound typically involves the use of titanium tetrachloride as a catalyst in dichloromethane at low temperatures. The reaction conditions often include temperatures ranging from -78°C to -10°C to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpent-4-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or the enone moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropylpent-4-en-1-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.

Industry: It is utilized in the production of fine chemicals and materials science for developing new polymers and resins

Mechanism of Action

The mechanism by which 1-Cyclopropylpent-4-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, influencing reactivity and binding affinity. Pathways involved include modulation of enzyme activity and alteration of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-Cyclopropylpent-4-en-1-one and related compounds identified in the evidence:

Key Observations:

- Cyclopropyl vs. Cyclohexyl : The cyclopropyl group in the target compound introduces greater angle strain (60° bond angles) compared to the strain-free cyclohexyl group in 1-cyclohexyl-2,4-dimethylpent-4-en-1-one. This strain enhances reactivity in ring-opening reactions or electrophilic additions .

Physicochemical Properties

While explicit data for this compound is absent, comparisons can be drawn from analogs:

Stability and Reactivity

- Conjugation Effects : The α,β-unsaturated ketone in all compounds allows for conjugation between the carbonyl and alkene groups, enhancing electrophilicity at the β-carbon. However, steric hindrance from the cyclopropyl group may reduce nucleophilic attack efficiency compared to the cyclohexyl derivative .

Biological Activity

1-Cyclopropylpent-4-en-1-one is an organic compound characterized by its unique cyclopropyl group attached to a pentenone backbone. This compound has drawn attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound through an analysis of various studies, including case studies, mechanisms of action, and comparative data.

- Molecular Formula : C9H14O

- Molecular Weight : 142.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact mechanism can vary depending on the specific biological context and the cellular environment.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It can bind to receptors, altering their activity and leading to physiological changes.

Biological Activity Profiles

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have reported that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of cell signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-1-cyclopropylpent-4-en-1-one | Cyclopropyl derivative | Antimicrobial, anticancer |

| Cyclopropyl ketones | Ketone | Variable; context-dependent |

| 2-Amino-2-cyclohexylethan-1-ol | Amino alcohol | Enzyme inhibitor |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups.

- Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain bacterial strains.

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

-

Enzyme Interaction Study :

- Research indicated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways, suggesting potential for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.